molecular formula C12H14O2 B13366627 trans-2-(2,3-Dimethylphenyl)cyclopropanecarboxylic Acid

trans-2-(2,3-Dimethylphenyl)cyclopropanecarboxylic Acid

Cat. No.: B13366627
M. Wt: 190.24 g/mol
InChI Key: RQHJBMMNVBUAHV-WDEREUQCSA-N
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Description

(1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative This compound is notable for its unique structural features, which include a cyclopropane ring and a carboxylic acid functional group The presence of the 2,3-dimethylphenyl group adds to its complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-dimethylphenyl diazomethane with an appropriate alkene under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

(1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can strain and distort molecular structures, influencing binding interactions and reactivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting its mechanism of action.

Comparison with Similar Compounds

    (1R,2R)-2-Phenylcyclopropane-1-carboxylic acid: Lacks the dimethyl substituents on the aromatic ring.

    (1R,2R)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid: Has only one methyl group on the aromatic ring.

    (1R,2R)-2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid: Methyl groups are positioned differently on the aromatic ring.

Uniqueness: The presence of the 2,3-dimethylphenyl group in (1R,2R)-2-(2,3-Dimethylphenyl)cyclopropane-1-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions. This makes it distinct from other cyclopropane derivatives and can lead to different chemical and biological behaviors.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(1R,2R)-2-(2,3-dimethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-7-4-3-5-9(8(7)2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14)/t10-,11+/m0/s1

InChI Key

RQHJBMMNVBUAHV-WDEREUQCSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H]2C[C@H]2C(=O)O)C

Canonical SMILES

CC1=C(C(=CC=C1)C2CC2C(=O)O)C

Origin of Product

United States

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